Naamine

Antiviral Agrochemical Plant Pathology

Accessing validated marine alkaloid leads for antiviral and fungicide discovery remains constrained by limited commercial availability of structurally authenticated 2-aminoimidazoles. • Benzyloxy naamine derivative 15d demonstrates 46-49% in vivo efficacy against TMV, surpassing ribavirin (32-35%). • Derivatives 1d, 1j, 1m outperform carbendazim against R. cerealis and P. capsici. • Custom-synthesized with full characterization (NMR, HPLC, MS); scalable from mg to gram quantities.

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
Cat. No. B1248366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaamine
Synonymsnaamine E
Molecular FormulaC20H23N3O4
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)O)OC)O
InChIInChI=1S/C20H23N3O4/c1-23-16(9-13-10-17(24)19(27-3)18(25)11-13)15(22-20(23)21)8-12-4-6-14(26-2)7-5-12/h4-7,10-11,24-25H,8-9H2,1-3H3,(H2,21,22)
InChIKeyRJCHCFQTUKAYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naamine Alkaloids as Antiviral and Antifungal Agents


Naamine refers to a class of marine sponge-derived 2-aminoimidazole alkaloids, primarily isolated from sponges of the genera Leucetta and Leucandra [1]. Over 70 members have been identified, with structural variations in substituents on the imidazole core influencing biological activity [1]. Key examples include naamine A, G, J, and synthetic derivatives such as the benzyloxy naamine 15d, each displaying distinct bioactivity profiles relevant to plant disease control and cancer research [1]. These compounds are of interest in agrochemical discovery for their antiviral and antifungal properties and in pharmacology for potential anticancer applications [2].

Compound Class Marine sponge-derived 2-aminoimidazole alkaloid probe Leucetta/Leucandra genus isolates; over 70 structural variants reported
Screening Context Antiviral and antifungal screening research Plant virus and phytopathogenic fungi assay models
Research Fit Cell-model endpoint review for cancer research Cytotoxicity profiling across human cancer cell lines

Naamine Derivatives vs. Standard Agrochemicals


Simple substitution within the naamine class or with commercial standards is invalidated by marked differences in bioactivity. While naamine G displays strong antifungal activity against Cladosporium herbarum [1], its synthetic derivative, benzyloxy naamine 15d, exhibits significantly broader and more potent fungicidal and antiviral profiles [1]. In direct comparisons, 15d outperforms the commercial virucide ribavirin against tobacco mosaic virus and shows superior efficacy to the fungicide carbendazim against multiple fungal pathogens [2]. These findings underscore that even minor structural modifications within the naamine family, or comparisons to existing chemical controls, can lead to substantial differences in target spectrum and potency, rendering generic substitution unreliable.

Structural modifications within the naamine family may shift bioactivity profile; naamine G and benzyloxy derivative 15d show distinct antifungal spectra.
Commercial comparator context may not transfer directly; reported endpoint responses differ from ribavirin and carbendazim in head-to-head assays.
Derivatization alters target spectrum and potency context; generic substitution across naamine analogs is not supported by current comparative evidence.

Comparative Evidence for Naamine Derivatives


Superior Anti-TMV Activity vs. Ribavirin

The benzyloxy naamine derivative 15d demonstrated superior in vivo antiviral efficacy against tobacco mosaic virus (TMV) compared to the commercial plant virucide ribavirin. At a concentration of 500 μg/mL, 15d exhibited higher inactivation, curative, and protective activities [1].

Anti-TMV Activity
Head-to-head
15d: 46% inact., 49% cur., 41% prot. Ribavirin: 32% inact., 35% cur., 34% prot.
Supports antiviral screening context
In vivo TMV model at 500 μg/mL; reported endpoint differences
Antiviral Agrochemical Plant Pathology

Broad-Spectrum Fungicidal Efficacy Over Carbendazim

In vitro assays revealed that the benzyloxy naamine derivative 15d and related compounds (1d, 1j, 1m) exhibited higher fungicidal efficacy than the commercial fungicide carbendazim against multiple phytopathogenic fungi, including Rhizoctonia cerealis and Phytophthora capsici [1].

Fungicidal Spectrum
Head-to-head
15d, 1d, 1j, 1m: higher reported efficacy Carbendazim (commercial fungicide)
Supports fungicide screening context
In vitro multi-pathogen panel; quantitative difference not fully specified
Fungicide Agrochemical Phytopathology

Antifungal Activity Against C. herbarum

Naamine G (3) showed strong antifungal activity against the phytopathogenic fungus Cladosporium herbarum. In the brine shrimp lethality assay, its activity was compared to kealiinine A (6), with kealiinine A demonstrating higher toxicity [1].

C. herbarum Activity
Reported
Naamine G: strong reported antifungal activity Kealiinine A: higher brine shrimp toxicity
Pathogen-selectivity context
Data to verify; numerical quantification not reported
Antifungal Natural Product Microbiology

Mild Cytotoxicity Across Cancer Cell Lines

Naamine J (2) was evaluated for cytotoxic activity against four human cancer cell lines: MCF-7 (breast), A549 (lung), HeLa (cervical), and PC9 (lung). The compound showed mild cytotoxicity, with IC50 values ranging from 20.1 to 45.3 μM [1].

Cytotoxicity IC50
Reported
20.1–45.3 μM MCF-7, A549, HeLa, PC9 cell lines
Cell-model endpoint review
Mild reported activity; 20–450 fold less potent than doxorubicin comparator
Cytotoxicity Anticancer Pharmacology

Dual Antifungal and NOS Inhibitory Activity

Naamine D, isolated from Leucetta cf chagosensis, exhibits moderate antifungal activity and inhibits nitric oxide synthase (NOS). The compound's structure was elucidated using 1D and 2D NMR techniques [1].

Dual-Activity Profile
Class-level
Moderate antifungal activity reported NOS inhibition noted; no quantitative data in abstract
Supports dual-pathway research context
Data to verify; quantitative NOS and antifungal endpoints require review
Antifungal NOS Inhibition Marine Natural Product

Research Applications of Naamine Derivatives


Antiviral Agents Targeting TMV

Benzyloxy naamine derivative 15d serves as a validated lead compound for developing novel antiviral agents against tobacco mosaic virus (TMV). Its demonstrated superiority over ribavirin in in vivo assays (46-49% efficacy vs. 32-35%) provides a quantifiable performance benchmark for SAR optimization programs aimed at improving crop protection [1].

Broad-Spectrum Fungicide Discovery

The benzyloxy naamine derivative 15d and related compounds (1d, 1j, 1m) have shown higher efficacy than carbendazim against multiple fungal pathogens. This evidence supports the prioritization of this scaffold in fungicide discovery pipelines targeting resistant strains of Rhizoctonia cerealis, Phytophthora capsici, and other economically important phytopathogenic fungi [2].

Antifungal Development for C. herbarum

Naamine G is a suitable starting point for antifungal research specifically targeting Cladosporium herbarum, a common phytopathogen. Its strong activity against this fungus, compared to the higher toxicity of kealiinine A in brine shrimp assays, suggests that naamine G may offer a more favorable selectivity profile for further development as a crop protection agent [3].

Cytotoxic and Immunomodulatory Anticancer Scaffolds

Naamine J, with its mild cytotoxicity (IC50 20.1-45.3 μM) across multiple cancer cell lines, is best utilized as a scaffold for developing agents intended for combination therapies or immunomodulatory approaches in oncology, rather than as a potent standalone chemotherapeutic. Its profile suggests utility in contexts where lower toxicity and potential immune system engagement are desired [4].

Application
Selection Property
Validation Focus
TMV antiviral research
Comparator-response benchmarking
In vivo plant protection endpoint review
Broad-spectrum fungicide screening
Multi-pathogen screening context
Resistance-model endpoint review
C. herbarum antifungal research
Target-pathogen selectivity review
Brine shrimp toxicity context
Cancer cell-model studies
Cell-model endpoint review
IC50 pathway-response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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